Lentztrehalose B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H30O11 |
|---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-(3-methylbut-2-enoxy)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C17H30O11/c1-7(2)3-4-25-15-9(6-19)27-17(14(24)12(15)22)28-16-13(23)11(21)10(20)8(5-18)26-16/h3,8-24H,4-6H2,1-2H3/t8-,9-,10-,11+,12-,13-,14-,15-,16-,17-/m1/s1 |
InChI Key |
NODZOHVOYATRLP-JFQXGGNQSA-N |
Isomeric SMILES |
CC(=CCO[C@@H]1[C@H](O[C@@H]([C@@H]([C@H]1O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CO)C |
Canonical SMILES |
CC(=CCOC1C(OC(C(C1O)O)OC2C(C(C(C(O2)CO)O)O)O)CO)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Lentztrehalose B: Chemical Structure, Properties, and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lentztrehalose B is a naturally occurring disaccharide and a dehydroxylated analog of Lentztrehalose A, first isolated from the actinomycete Lentzea sp. ML457-mF8.[1][2] As a derivative of trehalose, a well-known stabilizer and humectant with therapeutic potential, this compound has garnered interest for its enhanced biological stability and diverse activities.[3][4][5] Notably, it is minimally hydrolyzed by mammalian trehalase, an enzyme that readily digests trehalose, suggesting improved bioavailability. This compound exhibits moderate antioxidant properties and induces autophagy in human cancer cells, positioning it as a promising candidate for further investigation in the context of neurodegenerative diseases and other autophagy-related conditions.
Chemical Structure and Properties
This compound is formally named α-D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)-α-D-glucopyranoside. Its chemical structure consists of two α-D-glucose units linked by an α,α-1,1-glycosidic bond, characteristic of trehalose. A 3-methyl-2-butenyl (prenyl) group is attached to the C-4' position of one of the glucose moieties.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₃₀O₁₁ | |
| Molecular Weight | 410.41 g/mol | |
| Appearance | White powder | |
| Optical Rotation ([α]D²⁵) | +177° (c 0.1, MeOH) | |
| CAS Number | 1808096-67-4 |
| ¹H NMR (CD₃OD, 500 MHz) δ ppm | ¹³C NMR (CD₃OD, 125 MHz) δ ppm |
| 5.37 (t, J=7.0 Hz, 1H) | 137.6 |
| 5.12 (d, J=4.0 Hz, 2H) | 122.7 |
| 4.37 (dd, J=11.5, 7.0 Hz, 1H) | 95.9 |
| 4.17 (dd, J=11.5, 7.0 Hz, 1H) | 79.0 |
| 3.82 (dd, J=12.0, 2.5 Hz, 2H) | 74.9 |
| 3.76 (t, J=9.5 Hz, 2H) | 74.0 |
| 3.69 (dd, J=12.0, 5.0 Hz, 2H) | 73.2 |
| 3.44 (t, J=9.5 Hz, 2H) | 72.0 |
| 3.25 (t, J=9.5 Hz, 2H) | 70.1 |
| 1.74 (s, 3H) | 62.5 |
| 1.69 (s, 3H) | 25.9 |
| 18.2 | |
| NMR data sourced from Wada et al., 2015. |
Biological Activities and Mechanisms
Enzyme Stability
This compound demonstrates remarkable stability against enzymatic hydrolysis by porcine kidney trehalase. This resistance to degradation is a significant advantage over trehalose, potentially leading to higher bioavailability when administered orally.
Antioxidant Activity
This compound exhibits moderate antioxidant activity. This property was evaluated using an oxygen radical absorbance capacity (ORAC) assay.
Autophagy Induction
A key biological function of this compound is its ability to induce autophagy in human cancer cells at a comparable level to trehalose. Autophagy is a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components. Its modulation is a therapeutic target for a range of diseases, including neurodegenerative disorders and cancer. The mechanism of autophagy induction by trehalose, and likely its analogs, is thought to be mTOR-independent.
Experimental Protocols
Isolation of this compound from Lentzea sp. ML457-mF8
The following is a summary of the modified protocol for the isolation of this compound as described by Wada et al. (2015).
Caption: Isolation workflow for this compound.
-
Culturing: Lentzea sp. ML457-mF8 is cultured on a solid medium of steamed rice.
-
Extraction: The cultured medium is extracted with a mixture of acetone and water.
-
Initial Purification: The crude extract is subjected to column chromatography using Diaion HP-20, followed by Sephadex LH-20.
-
Fractionation: Further purification is achieved through silica gel column chromatography.
-
Final Purification: The final purification is performed by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Trehalase Stability Assay
This protocol assesses the resistance of this compound to enzymatic digestion.
-
Reaction Setup: this compound (10 mM) is incubated with porcine kidney trehalase in a suitable buffer at 37°C.
-
Glucose Measurement: The concentration of glucose released from the hydrolysis of the disaccharide is measured at various time points. A hexokinase-based assay is a suitable method for glucose quantification.
-
Analysis: The amount of glucose produced from this compound is compared to that produced from a trehalose control under the same conditions.
Antioxidant Activity (ORAC) Assay
The Oxygen Radical Absorbance Capacity (ORAC) assay measures the antioxidant capacity of a substance.
-
Reagents: Fluorescein (as a fluorescent probe), AAPH (a peroxyl radical generator), and Trolox (a standard antioxidant) are required.
-
Procedure: this compound is mixed with fluorescein. The reaction is initiated by the addition of AAPH, which induces the decay of the fluorescent signal.
-
Measurement: The fluorescence is monitored over time. The antioxidant capacity of this compound is determined by comparing the protection it provides to the fluorescent probe against radical-induced decay, relative to the protection provided by Trolox.
Autophagy Induction Assay
This assay is used to observe the induction of autophagy in cell culture.
-
Cell Culture: Human cancer cell lines, such as MeWo melanoma or OVK18 ovarian cancer cells, are cultured under standard conditions.
-
Treatment: Cells are treated with this compound (e.g., at a concentration of 100 mM).
-
Detection of Autophagy: Autophagy induction can be monitored by observing the formation of autophagosomes. This is commonly achieved by detecting the conversion of LC3-I to LC3-II via Western blotting or by fluorescence microscopy in cells expressing GFP-LC3.
-
Analysis: The level of autophagy in this compound-treated cells is compared to that in untreated control cells and cells treated with a known autophagy inducer like trehalose.
Proposed Synthesis and Signaling Pathway
While a specific synthesis protocol for this compound is not detailed in the literature, a plausible synthetic route can be inferred from the synthesis of its analog, Lentztrehalose A. A proposed workflow would involve the selective protection of the hydroxyl groups of trehalose, followed by the introduction of the prenyl group at the C-4' position, and subsequent deprotection.
The induction of autophagy by trehalose is understood to be an mTOR-independent pathway. It is hypothesized that trehalose inhibits glucose transporters, leading to a state of cellular starvation that activates autophagy. As an analog, this compound is presumed to follow a similar mechanism.
Caption: Proposed mTOR-independent autophagy induction by this compound.
Conclusion
This compound presents as a compelling molecule for further research and development. Its enhanced stability against enzymatic degradation, coupled with its antioxidant and autophagy-inducing properties, makes it a promising lead compound. The detailed chemical and biological data, along with the established experimental protocols, provide a solid foundation for scientists and drug development professionals to explore its therapeutic potential in a variety of disease models.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual Role of Lentztrehalose B: A Technical Guide on its Humectant and Protectant Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose B, a novel analog of trehalose, is emerging as a molecule of significant interest in the fields of biochemistry and pharmacology. Produced by the actinomycete Lentzea sp., this disaccharide demonstrates compelling potential as both a humectant and a cellular protectant. Its enhanced stability against enzymatic degradation by trehalase, compared to its parent molecule trehalose, suggests superior bioavailability and prolonged efficacy. This technical guide consolidates the current understanding of this compound, presenting its known quantitative properties, detailed experimental methodologies for a deeper investigation of its protective mechanisms, and visual representations of the associated biochemical pathways and workflows. The information herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the development of new therapeutic and protective agents.
Introduction
Trehalose, a naturally occurring disaccharide, is well-documented for its roles as a stabilizer, humectant, and inducer of autophagy. These properties have led to its widespread use in the food, cosmetic, and pharmaceutical industries. However, the therapeutic application of trehalose is often limited by its susceptibility to hydrolysis by the enzyme trehalase, which is prevalent in mammalian intestines and kidneys. This has driven the exploration of enzyme-stable trehalose analogs, such as this compound.
This compound is distinguished by its di-dehydroxylated structure, which confers remarkable resistance to trehalase. The increased production of lentztrehaloses in drier environmental conditions suggests a natural role as humectants or protectants for the producing microorganisms.[1] This guide will delve into the scientific evidence supporting the dual functions of this compound as a humectant and a protectant, with a focus on its antioxidative and autophagy-inducing capabilities.
Humectant Properties of this compound
While direct quantitative data on the humectant properties of this compound are not yet extensively published, the properties of its parent compound, trehalose, provide a strong indication of its potential. Trehalose is known for its ability to attract and retain moisture, a key characteristic of a humectant.[2] It forms a protective barrier on surfaces, preventing moisture loss and enhancing hydration.[2] Computational studies have suggested that trehalose may bind more water molecules than sucrose, another common humectant.[3]
Table 1: Humectant Properties of Trehalose (as a proxy for this compound)
| Property | Value | Source |
| Water Activity of Saturated Solution (20°C) | 0.98 (electric hygrometer), 0.96 (Decagon instrument) | [4] |
| Water Activity of Saturated Solution (25°C) | 0.97 (electric hygrometer), 0.95 (Decagon instrument) | |
| Solubility in Water ( g/100g solution) | 42.3 (10°C), 46.6 (20°C), 52.3 (30°C), 59.7 (40°C) | |
| Moisture Sorption Isotherm (20°C) | Type III |
Protectant Properties of this compound
The protectant capabilities of this compound are multifaceted, with current research highlighting its role as an antioxidant and an inducer of autophagy.
Antioxidative Activity
This compound has demonstrated moderate antioxidative activity, a property not observed in trehalose or Lentztrehalose A. This activity is attributed to the double bond in its structure.
Table 2: Antioxidative Capacity of this compound
| Assay | Result | Unit | Source |
| Oxygen Radical Absorbance Capacity (ORAC) | 207.3 | µmol TE g⁻¹ |
Autophagy Induction
Similar to trehalose, this compound is an inducer of autophagy, a cellular process for degrading and recycling damaged organelles and protein aggregates. The induction of autophagy by trehalose is known to occur through an mTOR-independent pathway. Given the structural similarity, it is hypothesized that this compound follows a similar mechanism.
Experimental Protocols
Oxygen Radical Absorbance Capacity (ORAC) Assay
This protocol outlines the methodology to quantify the antioxidant capacity of this compound.
-
Preparation of Reagents:
-
Prepare a stock solution of Fluorescein in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
Prepare a stock solution of the peroxyl radical generator, AAPH (2,2′-Azobis(2-amidinopropane) dihydrochloride), in the same buffer.
-
Prepare a series of Trolox (a water-soluble vitamin E analog) standards of known concentrations to be used as a reference.
-
Dissolve this compound in the buffer to the desired test concentrations.
-
-
Assay Procedure:
-
In a 96-well black microplate, add 25 µL of either the sample (this compound), standard (Trolox), or buffer (for blank).
-
Add 150 µL of the fluorescein solution to each well.
-
Incubate the plate at 37°C for at least 30 minutes.
-
Initiate the reaction by adding 25 µL of the AAPH solution to each well.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm every 1-5 minutes for at least 60 minutes at 37°C.
-
Calculate the area under the curve (AUC) for the fluorescence decay of each sample, standard, and blank.
-
Subtract the AUC of the blank from the AUC of the samples and standards to obtain the net AUC.
-
Plot the net AUC of the Trolox standards against their concentrations to generate a standard curve.
-
Determine the ORAC value of this compound by comparing its net AUC to the Trolox standard curve. The results are expressed as micromoles of Trolox Equivalents per gram of the compound (µmol TE/g).
-
Autophagy Detection by LC3 Immunoblotting
This protocol describes the detection of autophagy induction by monitoring the conversion of LC3-I to LC3-II.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., human cancer cells) in appropriate media.
-
Treat the cells with various concentrations of this compound for a predetermined duration. Include a positive control (e.g., rapamycin or starvation) and a negative control (untreated cells).
-
To study autophagic flux, a lysosomal inhibitor (e.g., chloroquine or bafilomycin A1) can be added during the last few hours of treatment.
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST).
-
Incubate the membrane with a primary antibody against LC3.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
The induction of autophagy is indicated by an increase in the amount of LC3-II or an increase in the LC3-II/LC3-I ratio.
-
Visualizations
Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) Assay.
References
Methodological & Application
Application Notes and Protocols: Synthesis and Purification of Lentztrehalose B
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lentztrehalose B, a naturally occurring analog of trehalose isolated from the actinomycete Lentzea sp., has garnered significant interest due to its unique biological activities, including antioxidant and autophagy-inducing properties.[1][2][3] Unlike its parent molecule, trehalose, this compound exhibits enhanced stability against enzymatic degradation by trehalase, making it a promising candidate for therapeutic applications in neurodegenerative diseases, cancer, and other conditions linked to autophagy dysfunction.[2][3] This document provides detailed protocols for the synthesis and purification of this compound, alongside application notes summarizing its biological functions and relevant experimental data.
Chemical and Physical Properties
| Property | Value | Reference |
| IUPAC Name | α-D-glucopyranosyl 4-O-(3-methyl-2-buten-1-yl)-α-D-glucopyranoside | |
| Molecular Formula | C₁₇H₃₀O₁₁ | |
| Molecular Weight | 410.4 g/mol | |
| Appearance | Solid | |
| Purity (Commercially) | ≥80% | |
| Solubility | Soluble in DMSO, Methanol, and Water | |
| Storage Temperature | -20°C | |
| SMILES | C/C(C)=C/CO[C@@H]1--INVALID-LINK--O)O[C@H]2O--INVALID-LINK--O)O)CO">C@HCO |
Biological Activity Data
| Assay | Concentration | Result | Reference |
| Oxygen Radical Absorbance Capacity (ORAC) | 100 µM | Demonstrates antioxidant activity. ORAC value: 207.3 µmol TE g⁻¹ | |
| Porcine Kidney Trehalase Inhibition | 10 mM | Inhibits trehalase activity | |
| Autophagy Induction (MeWo melanoma cells) | 100 mM | Induces autophagy | |
| Autophagy Induction (OVK18 ovarian cancer cells) | 100 mM | Induces autophagy |
Experimental Protocols
Proposed Chemical Synthesis of this compound
Workflow for Proposed Chemical Synthesis of this compound
Caption: Proposed workflow for the chemical synthesis of this compound.
a. Step 1: Regioselective Protection of Trehalose
This step aims to protect the primary hydroxyl groups at the 6 and 6' positions, and potentially other secondary hydroxyls, to favor alkylation at the C4 position.
-
Materials:
-
α,α-Trehalose
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve α,α-trehalose in anhydrous DMF.
-
Add imidazole (2.2 equivalents) and TBDMSCl (2.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature under an inert atmosphere (e.g., argon) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography to isolate the 6,6'-di-O-TBDMS protected trehalose.
-
b. Step 2: Regioselective 4-O-Prenylation
-
Materials:
-
6,6'-di-O-TBDMS protected trehalose
-
Prenyl bromide (3-bromo-2-methyl-1-propene)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
-
Procedure:
-
Dissolve the protected trehalose in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour.
-
Add prenyl bromide (1.2 equivalents) dropwise to the reaction mixture.
-
Stir at room temperature for 12-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by silica gel column chromatography.
-
c. Step 3: Deprotection
-
Materials:
-
4-O-prenyl-6,6'-di-O-TBDMS trehalose
-
Tetrabutylammonium fluoride (TBAF) in THF (1 M solution)
-
Methanol
-
-
Procedure:
-
Dissolve the prenylated and protected trehalose in THF.
-
Add the TBAF solution (2.5 equivalents).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography or reverse-phase HPLC to obtain pure this compound.
-
Purification of this compound from Lentzea sp. Culture
This protocol is based on the methods described for the isolation of Lentztrehaloses from the producing strain.
Workflow for Purification of this compound from Culture
Caption: Chromatographic workflow for the purification of this compound.
-
Materials:
-
Culture of Lentzea sp. ML457-mF8 grown on steamed germinated brown rice.
-
Ethanol
-
DIAION HP20 resin
-
Octadecyl silica (ODS) for HPLC
-
Polyamine column for HPLC
-
Silica gel
-
Activated carbon
-
Sephadex LH-20 resin
-
Appropriate solvents for chromatography (e.g., water, methanol, acetonitrile)
-
-
Procedure:
-
Extraction: Extract the fermented rice culture with an equal volume of ethanol. Filter the extract to remove solid materials and concentrate it under reduced pressure.
-
Hydrophobic Interaction Chromatography: Apply the concentrated extract to a DIAION HP20 column. Elute with a stepwise gradient of methanol in water to separate compounds based on hydrophobicity.
-
Reverse-Phase HPLC: Further purify the fractions containing this compound using an octadecyl silica (ODS) HPLC column with a water/acetonitrile or water/methanol gradient.
-
Normal-Phase HPLC: Use a polyamine HPLC column for further separation of the trehalose analogs.
-
Silica Gel Chromatography: Employ silica gel column chromatography with a suitable solvent system (e.g., chloroform/methanol) to remove closely related impurities.
-
Activated Carbon Chromatography: Pass the partially purified fractions through an activated carbon column to remove colored impurities.
-
Size-Exclusion Chromatography: As a final polishing step, use a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.
-
Combine the pure fractions of this compound and confirm purity by HPLC and spectroscopic methods (NMR, MS).
-
Application Notes
Antioxidant Activity
This compound has demonstrated notable antioxidant properties. This activity is attributed to its ability to scavenge free radicals, which are implicated in cellular damage and various disease pathologies. The antioxidant capacity can be quantified using assays such as the Oxygen Radical Absorbance Capacity (ORAC) assay.
-
Experimental Application: The antioxidant potential of this compound can be evaluated in cell-based assays by measuring its ability to mitigate oxidative stress induced by agents like hydrogen peroxide. This can be assessed by measuring levels of reactive oxygen species (ROS) using fluorescent probes.
Induction of Autophagy
A key biological function of this compound is the induction of autophagy, a cellular process responsible for the degradation and recycling of damaged organelles and proteins. This process is crucial for maintaining cellular homeostasis, and its dysregulation is associated with neurodegenerative diseases, cancer, and aging. This compound, being resistant to trehalase, may offer a more sustained induction of autophagy in vivo compared to trehalose.
Simplified Signaling Pathway for Trehalose-Induced Autophagy
Caption: Proposed mechanism of autophagy induction by trehalose analogs.
-
Experimental Application: The autophagy-inducing effect of this compound can be monitored in cell culture by observing the formation of autophagosomes using fluorescence microscopy of cells expressing GFP-LC3, or by Western blotting for the conversion of LC3-I to LC3-II. The therapeutic potential can be investigated in animal models of diseases characterized by protein aggregation, such as Huntington's or Parkinson's disease.
Conclusion
This compound represents a valuable molecule for research and potential therapeutic development. Its enhanced stability and potent biological activities make it a superior alternative to trehalose in many applications. The protocols and data presented here provide a foundation for researchers to synthesize, purify, and utilize this compound in their studies. Further investigation into its synthetic pathways and mechanisms of action will continue to expand its potential applications in medicine and biotechnology.
References
- 1. Versatile approach towards fully desymmetrized trehalose with a novel set of orthogonal protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective syntheses of trehalose-containing trisaccharides using various glycohydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming solubility issues with Lentztrehalose B in vitro
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming solubility issues with Lentztrehalose B in in vitro applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary in vitro activities?
A1: this compound is a disaccharide microbial metabolite. Its primary activities observed in vitro include antioxidant effects and the induction of autophagy, a cellular process of degradation and recycling of cellular components.[1] It has been shown to induce autophagy in human cancer cell lines.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is soluble in Dimethyl Sulfoxide (DMSO), methanol, and water.[1][2] For cell culture applications, preparing a concentrated stock solution in DMSO is the recommended starting point.
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: Precipitation, often called "crashing out," is a common issue when adding a compound dissolved in a strong organic solvent like DMSO to an aqueous solution like cell culture medium. This occurs because the compound's solubility limit in the final aqueous environment is exceeded as the DMSO is diluted. Several factors can contribute to this, including the final concentration of this compound, the temperature of the medium, and the method of dilution.
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should be kept as low as possible, typically at or below 0.5%, with 0.1% being preferable for sensitive cell lines. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q5: How does this compound induce autophagy?
A5: this compound, similar to its analog trehalose, induces autophagy through a mechanism that is independent of the mTOR signaling pathway, a central inhibitor of autophagy.[3] Evidence suggests that it activates the AMPK/ULK1 signaling pathway, which then initiates the formation of autophagosomes.
Troubleshooting Guide: Overcoming this compound Solubility Issues
This guide provides a step-by-step approach to preparing this compound solutions for in vitro experiments and troubleshooting common solubility problems.
Issue: this compound precipitates out of solution upon dilution in cell culture medium.
Potential Cause 1: Final concentration exceeds aqueous solubility.
-
Solution: Decrease the final working concentration of this compound. If a high concentration is required, you may need to optimize the solvent system.
Potential Cause 2: "Solvent shock" from rapid dilution.
-
Solution: Employ a stepwise dilution method. Instead of adding the concentrated DMSO stock directly into the full volume of medium, first create an intermediate dilution in a smaller volume of pre-warmed medium. Then, add this intermediate dilution to the final volume.
Potential Cause 3: Low temperature of the cell culture medium.
-
Solution: Always use pre-warmed (37°C) cell culture medium for preparing your final working solutions. Hydrophobic compounds are generally less soluble at lower temperatures.
Potential Cause 4: High concentration of the DMSO stock solution.
-
Solution: While a high concentration stock is useful for minimizing the final DMSO percentage, an overly concentrated stock can be more prone to precipitation upon dilution. If you are still observing precipitation after trying other solutions, consider preparing a slightly less concentrated DMSO stock.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Calculate the required mass of this compound to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous, cell culture grade DMSO.
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.
-
Visually inspect the solution to ensure no particulate matter remains. If necessary, gently warm the tube to 37°C or sonicate briefly to aid dissolution.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Prepare a serial dilution of your this compound DMSO stock solution in DMSO.
-
In a 96-well plate, add your complete cell culture medium to each well.
-
Add a small, fixed volume of each DMSO stock dilution to the corresponding wells (e.g., 2 µL into 200 µL of medium) to maintain a consistent final DMSO concentration. Include a DMSO-only control.
-
Incubate the plate under your experimental conditions (e.g., 37°C, 5% CO2).
-
Visually inspect the wells for any signs of precipitation (cloudiness, crystals) at various time points (e.g., 0, 2, 6, and 24 hours).
-
The highest concentration that remains clear is the maximum soluble working concentration for your experimental setup.
Quantitative Data Summary
While specific solubility values in mg/mL or molarity for this compound are not available in the reviewed literature, the following table summarizes its known solubility characteristics.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions for in vitro use. |
| Methanol | Soluble | May be used for analytical purposes, but less common for cell culture applications. |
| Water | Soluble | Direct dissolution in water may be possible, but a DMSO stock is generally used for cell-based assays. |
Visualizations
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: this compound induces autophagy via an mTOR-independent pathway.
References
Potential off-target effects of Lentztrehalose B in cell-based assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Lentztrehalose B in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a di-dehydroxylated analog of lentztrehalose A, which is itself an enzyme-stable analog of trehalose.[1][2] Its primary known biological activity is the induction of autophagy, a cellular process responsible for the degradation of dysfunctional or unnecessary cellular components.[1][2] This activity is comparable to that of trehalose.[1] Unlike trehalose, this compound is only minimally hydrolyzed by the enzyme trehalase, making it more stable in biological systems.
Q2: Is this compound known to have significant off-target effects?
Currently, there is limited evidence to suggest significant, specific off-target binding or inhibition in the classical sense for this compound. The available literature focuses on its primary autophagy-inducing function and general lack of toxicity. However, researchers should be aware of its other known biological activities which could be considered off-target effects depending on the experimental context.
Q3: What are the other known biological activities of this compound that could influence my experiments?
Besides autophagy induction, this compound has been reported to exhibit moderate antioxidative activity. Additionally, at high concentrations, it can weakly suppress the activity of trehalase, though it is not considered a specialized inhibitor of this enzyme.
Q4: Has this compound demonstrated cytotoxicity in cell-based assays?
This compound has been shown to have low toxicity across a range of cell lines. Studies have reported no toxicity in 53 human and mouse cancer cell lines and three mouse splanchnic primary culture cells at concentrations up to 200 μg/ml.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during experiments with this compound.
Issue 1: Unexpected changes in cellular redox state or antioxidant pathway readouts.
-
Potential Cause: This may be due to the moderate antioxidative activity of this compound.
-
Troubleshooting Steps:
-
Include appropriate controls: Run parallel experiments with a known antioxidant as a positive control and a vehicle-only control.
-
Dose-response analysis: Determine if the observed antioxidant effect is dose-dependent.
-
Alternative assays: Use multiple, distinct assays to measure oxidative stress to confirm the findings.
-
Issue 2: My cells are behaving as if trehalase is inhibited, but I am using a low concentration of this compound.
-
Potential Cause: While this compound does weakly inhibit trehalase, this effect has only been observed at high concentrations. It is unlikely to be the cause at lower concentrations. Consider other experimental variables.
-
Troubleshooting Steps:
-
Confirm concentration: Double-check the calculations for your working concentration of this compound.
-
Assay specificity: Ensure that your assay for trehalase activity is specific and not being influenced by other components in your system.
-
Review literature: Consult studies that have used similar concentrations of this compound to see if similar effects were observed.
-
Issue 3: I am not observing the expected level of autophagy induction.
-
Potential Cause: Autophagy induction can be highly cell-type dependent and influenced by experimental conditions.
-
Troubleshooting Steps:
-
Optimize concentration and time: Perform a time-course and dose-response experiment to determine the optimal conditions for autophagy induction in your specific cell line.
-
Use multiple autophagy markers: Do not rely on a single marker (e.g., LC3-II conversion). Also, assess autophagic flux using lysosomal inhibitors (e.g., bafilomycin A1 or chloroquine) and consider other markers like p62/SQSTM1 degradation.
-
Positive control: Include a known autophagy inducer (e.g., rapamycin or starvation) as a positive control.
-
Data Summary
Table 1: Summary of Known Biological Activities of this compound
| Biological Activity | Observation | Concentration | Citation |
| Autophagy Induction | Induces autophagy in human cancer cells at a level comparable to trehalose. | Not specified | |
| Antioxidative Activity | Exhibits moderate antioxidative activity in an oxygen radical absorbance capacity (ORAC) assay. | Not specified | |
| Trehalase Inhibition | Weakly suppresses porcine kidney trehalase activity. | High concentration (up to 10 mM) |
Table 2: Summary of Cytotoxicity Data for this compound
| Cell Types | Highest Concentration Tested | Observed Toxicity | Citation |
| 53 human and mouse cancer cell lines | 200 µg/ml | None | |
| 3 mouse splanchnic primary culture cells | 200 µg/ml | None | |
| 36 strains of microbes from 16 species | 128 µg/ml | None |
Experimental Protocols
Autophagy Induction Assay (Western Blot for LC3-II)
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment: Treat cells with the desired concentrations of this compound for the desired length of time. Include a vehicle control and a positive control (e.g., rapamycin). To measure autophagic flux, treat a parallel set of wells with this compound in the presence of a lysosomal inhibitor (e.g., 100 nM bafilomycin A1) for the last 2-4 hours of the experiment.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (which detects both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the LC3-II band intensity to a loading control (e.g., GAPDH or β-actin). An increase in the LC3-II/LC3-I ratio or the LC3-II/loading control ratio indicates an increase in autophagosome formation. A greater accumulation of LC3-II in the presence of a lysosomal inhibitor compared to its absence indicates an increase in autophagic flux.
-
Visualizations
Caption: Proposed mechanism of this compound-induced autophagy.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
Technical Support Center: Optimizing Lentztrehalose B for Autophagy Induction
Welcome to the technical support center for the use of Lentztrehalose B in autophagy induction experiments. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure successful and accurate results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce autophagy?
This compound is a structural analog of trehalose, a naturally occurring disaccharide. Like trehalose, this compound is an inducer of autophagy, the cellular process of degradation and recycling of damaged organelles and proteins. A key advantage of this compound is its stability against the digestive enzyme trehalase, which allows for greater bioavailability compared to trehalose. This compound induces autophagy through an mTOR-independent signaling pathway, primarily by activating the transcription factor EB (TFEB).
Q2: What is the proposed mechanism of TFEB activation by this compound?
The proposed mechanism involves the accumulation of this compound within lysosomes, leading to subtle changes in the lysosomal environment. This can trigger two main pathways for TFEB activation:
-
Lysosomal pH alteration: A slight increase in lysosomal pH can disrupt the activity of the mTORC1 complex, which normally inhibits TFEB. This disruption allows TFEB to translocate to the nucleus and activate the transcription of autophagy-related genes.
-
Lysosomal membrane permeabilization: this compound may cause transient permeabilization of the lysosomal membrane, leading to a minor leakage of calcium ions into the cytoplasm. This calcium can activate the phosphatase calcineurin (PPP3), which dephosphorylates TFEB, leading to its nuclear translocation and activation.
Q3: What are the key differences between this compound and trehalose for in vitro experiments?
The primary difference is the enzymatic stability of this compound. Trehalose is readily hydrolyzed by trehalase, an enzyme present in serum-containing culture media and some cell types. This can lead to a decrease in the effective concentration of trehalose over time. This compound is resistant to trehalase, ensuring a more stable concentration throughout the experiment and potentially leading to more consistent results.
Q4: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound can vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the ideal concentration for your specific model. Based on studies with trehalose, a range of 0.1 mM to 100 mM is a good starting point for optimization.
Data Presentation: Dose-Response and Time-Course Data
The following tables provide a summary of representative quantitative data for optimizing this compound concentration, based on the activity of its parent compound, trehalose.
Table 1: Representative Dose-Response of this compound on Autophagy Induction
| Cell Type | This compound Concentration (mM) | Treatment Duration (hours) | Autophagy Marker | Observation |
| Human Cancer Cells (e.g., HeLa, Ovarian Cancer) | 1 - 100 | 24 | LC3-II/LC3-I ratio | Increased ratio with increasing concentration, plateauing at higher doses. |
| Primary Macrophages | 0.1 - 10 | 24 | TFEB Nuclear Translocation | Significant translocation observed even at 0.1 mM. |
| Human Corneal Epithelial Cells | 1% (w/v) (~29 mM) | 4 | Beclin1, Atg5, Atg7, LC3B | Increased expression of autophagy-related proteins. |
Table 2: Representative Time-Course of Autophagy Induction by this compound
| Cell Type | This compound Concentration | Time Points (hours) | Autophagy Marker | Observation |
| Murine Macrophages | 1 mM | 6, 12, 24, 48 | TFEB Nuclear Translocation | Translocation begins around 6 hours and persists up to 24 hours. |
| Motoneuron-like Cells (NSC34) | 100 mM | 18, 24, 48 | LC3-II/LC3-I ratio, p62 levels | Autophagy activation observed at 18 hours and sustained up to 48 hours. |
Experimental Protocols
Protocol 1: Induction of Autophagy with this compound and Assessment by Western Blot
This protocol outlines the steps for treating cells with this compound and analyzing the induction of autophagy by monitoring the conversion of LC3-I to LC3-II.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 1 M in sterile water or PBS)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 4-20% gradient)
-
PVDF membrane (0.2 µm)
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3 (validated for Western Blot)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in multi-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Treatment:
-
Prepare working solutions of this compound in complete culture medium at the desired concentrations (e.g., 1, 10, 50, 100 mM).
-
Remove the old medium from the cells and replace it with the this compound-containing medium.
-
Include a vehicle-treated control (medium without this compound).
-
Incubate the cells for the desired duration (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II.
-
Calculate the LC3-II/LC3-I ratio to assess the level of autophagy induction. An increase in this ratio indicates an increase in autophagosome formation.
-
Protocol 2: Autophagic Flux Assay with Bafilomycin A1
To ensure that the observed increase in LC3-II is due to increased autophagosome formation and not a blockage of their degradation, an autophagic flux assay should be performed.
Materials:
-
Same materials as in Protocol 1
-
Bafilomycin A1 (a lysosomal inhibitor)
Procedure:
-
Follow steps 1 and 2 of Protocol 1.
-
In a parallel set of wells, co-treat the cells with this compound and Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of the incubation period.
-
Include a control treated with Bafilomycin A1 alone.
-
Proceed with cell lysis, protein quantification, and Western blotting as described in Protocol 1.
-
Data Analysis: A further increase in the LC3-II levels in the presence of both this compound and Bafilomycin A1, compared to this compound alone, indicates a functional autophagic flux.
Troubleshooting Guide
Q: I am not observing a significant increase in the LC3-II/LC3-I ratio after this compound treatment. What could be the issue?
-
Suboptimal Concentration: The concentration of this compound may not be optimal for your cell line. Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 mM to 100 mM).
-
Insufficient Treatment Time: The treatment duration may be too short. Try a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal incubation time.
-
Cell Confluency: High cell confluency can inhibit autophagy. Ensure cells are in the exponential growth phase and not overgrown.
-
Serum Components: Components in the serum of your culture medium could interfere with autophagy induction. Consider reducing the serum concentration or using serum-free medium for the treatment period if your cells can tolerate it.
-
Western Blotting Issues:
-
Poor Transfer of LC3: LC3 is a small protein. Use a 0.2 µm PVDF membrane and optimize transfer conditions.
-
Antibody Quality: Ensure your primary antibody is validated for detecting LC3 by Western blot and is used at the recommended dilution.
-
Q: The LC3-II band is very faint or undetectable.
-
Low Protein Load: Increase the amount of protein loaded onto the gel.
-
Autophagic Flux: The newly formed autophagosomes might be rapidly degrading. Perform an autophagic flux assay by co-treating with Bafilomycin A1 or chloroquine to block lysosomal degradation and allow LC3-II to accumulate.
-
Sample Degradation: LC3-II can be sensitive to degradation. Process samples quickly and avoid repeated freeze-thaw cycles.
Q: I see a high basal level of autophagy in my control cells.
-
Cell Stress: Cells may be stressed due to factors like nutrient deprivation, high density, or frequent media changes. Ensure optimal cell culture conditions.
-
Passage Number: Use cells at a low passage number, as autophagy can be altered in older cell cultures.
Q: My results are not consistent between experiments.
-
Reagent Stability: Prepare fresh working solutions of this compound for each experiment.
-
Cell Health: Ensure consistent cell health and confluency at the start of each experiment.
-
Experimental Timing: Keep incubation times and other experimental steps consistent across all experiments.
Visualizations
Lentztrehalose B Bioavailability: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the bioavailability of Lentztrehalose B.
Frequently Asked Questions (FAQs)
Q1: We are observing low plasma concentrations of trehalose in our animal studies after oral administration. Is this expected, and would this compound be a viable alternative?
A1: Yes, low plasma concentrations of trehalose after oral administration are expected. The primary reason for this is its low bioavailability due to digestion by the enzyme trehalase, which is present in the intestine and kidneys.[1][2] Trehalase hydrolyzes trehalose into glucose, which is then absorbed. This enzymatic degradation significantly reduces the amount of intact trehalose that reaches systemic circulation.
This compound is a promising alternative. As an analog of trehalose, it is designed to be stable against enzymatic hydrolysis.[1][2] Studies have shown that this compound is only minimally hydrolyzed by mammalian trehalase, which is expected to lead to higher bioavailability compared to trehalose.[1]
Q2: What is the primary factor that gives this compound a bioavailability advantage over trehalose?
A2: The key factor is its stability against the hydrolyzing enzyme trehalase. Unlike trehalose, which is readily broken down into glucose by trehalase in the small intestine, this compound is structurally different, making it resistant to this enzymatic digestion. This resistance allows more of the intact compound to be absorbed into the bloodstream.
Q3: Is there quantitative data to support the enhanced bioavailability of this compound compared to trehalose?
A3: Yes, a pharmacokinetic study in mice demonstrated the superior bioavailability of lentztrehaloses, including this compound. After oral administration of 0.5 g/kg, lentztrehaloses were detected in the blood at concentrations greater than 1 μg/mL over several hours. In contrast, trehalose was not clearly detected in the blood or urine under the same conditions.
Troubleshooting Guide
Issue: Inconsistent or low bioavailability of this compound in our in vivo experiments.
Possible Cause & Troubleshooting Step:
-
Enzyme Activity Assay Verification: Although this compound is known to be stable against trehalase, it is crucial to confirm this in your experimental setup. We recommend performing an in vitro trehalase activity assay.
-
Protocol: See the detailed experimental protocol for a "Trehalase Activity Assay" below.
-
Expected Outcome: You should observe minimal to no glucose release when this compound is incubated with trehalase, confirming its stability. If you observe significant glucose release, it may indicate contamination of your this compound sample with trehalose or other sugars.
-
-
Formulation and Administration: The formulation and route of administration can significantly impact bioavailability.
-
Recommendation: For initial studies, oral gavage of a solution in a simple aqueous vehicle (e.g., water or saline) is recommended to ensure consistent dosing. Ensure the compound is fully dissolved.
-
Consideration: While no specific studies on the effect of food on this compound absorption are available, conducting pilot studies in both fasted and fed states may provide valuable insights into potential food-drug interactions.
-
Data Summary
The following table summarizes the comparative pharmacokinetic data between trehalose and lentztrehaloses from a study in mice.
| Compound | Dosage (Oral) | Blood Detection | Fecal and Urine Excretion | Reference |
| Trehalose | 0.5 g/kg | Not clearly detected | Slightly detected in feces | |
| Lentztrehaloses (A, B, C) | 0.5 g/kg | >1 μg/mL over several hours | Detected in feces and urine |
Key Experimental Protocols
Trehalase Activity Assay
This protocol is designed to assess the stability of this compound against enzymatic hydrolysis by trehalase.
Materials:
-
This compound
-
Trehalose (as a positive control)
-
Porcine kidney trehalase
-
Phosphate buffer (pH 6.8)
-
Glucose standard solutions
-
Glucose oxidase assay kit
-
96-well microplate
-
Incubator
-
Microplate reader
Procedure:
-
Prepare solutions of this compound and trehalose in phosphate buffer.
-
In a 96-well microplate, add the test compound (this compound or trehalose) to the wells.
-
Add the porcine kidney trehalase solution to initiate the reaction. Include control wells with the compound and buffer but no enzyme.
-
Incubate the plate at 37°C for a specified time course (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction by heat inactivation or by adding a stop solution as per the glucose oxidase assay kit instructions.
-
Measure the amount of released glucose using the glucose oxidase assay kit according to the manufacturer's protocol.
-
Create a standard curve using the glucose standard solutions to quantify the amount of glucose produced in the experimental wells.
-
Calculate the rate of hydrolysis for both this compound and trehalose.
Visualizations
Caption: Comparative metabolic pathways of Trehalose and this compound.
Caption: Experimental workflow for assessing this compound bioavailability.
References
Lentztrehalose B interference with enzymatic assays
Welcome to the Technical Support Center for Lentztrehalose B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential for this compound to interfere with common enzymatic assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help ensure the accuracy and reliability of your results when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a naturally occurring analog of trehalose, a disaccharide.[1] Unlike trehalose, this compound is resistant to hydrolysis by the enzyme trehalase, making it more stable in biological systems.[2] Its known biological activities include inducing autophagy and exhibiting antioxidant properties.[1][3] At high concentrations (10 mM), it has been shown to weakly inhibit porcine kidney trehalase.[3]
Q2: Is there any direct evidence of this compound interfering with common enzymatic assays like ELISA, kinase assays, or reporter gene assays?
A2: Currently, there is no specific published evidence demonstrating that this compound directly interferes with common enzymatic assays such as ELISAs, kinase assays, or reporter gene assays, other than its known weak inhibitory effect on trehalase at high concentrations. However, like any small molecule, it has the potential to interfere with assay components or readouts. This guide provides strategies to identify and mitigate such potential interferences.
Q3: What are the general mechanisms by which a small molecule like this compound could potentially interfere with my assay?
A3: Small molecules can interfere with enzymatic assays through several mechanisms:
-
Aggregation: The compound may form aggregates that sequester the enzyme or substrate, leading to apparent inhibition.
-
Chemical Reactivity: The compound could react with assay components, such as enzyme residues or substrates.
-
Fluorescence Interference: If the compound is fluorescent or colored, it can interfere with assays that have a fluorescent or colorimetric readout. This can manifest as quenching the signal or adding to the background.
-
Redox Activity: As this compound has antioxidant properties, it could potentially interfere in assays that are sensitive to the redox environment. This could involve scavenging reactive oxygen species (ROS) that might be part of the reaction mechanism or signal generation.
-
Direct Enzyme Inhibition: The compound could directly inhibit the activity of the enzyme being assayed or a reporter enzyme (e.g., luciferase, alkaline phosphatase, horseradish peroxidase) used in the assay system.
Q4: My results are inconsistent when using this compound. How can I determine if it is interfering with my assay?
A4: The first step is to perform a series of control experiments to rule out assay interference. This involves running the assay without the enzyme or substrate to see if this compound itself generates a signal. You should also consider performing an orthogonal assay, which measures the same biological endpoint using a different technology or principle. Consistent results across different assay formats increase confidence that the observed activity is genuine.
Troubleshooting Guides
This section provides specific troubleshooting advice for common assay types.
Issue: Unexpected results in an ELISA with this compound
Possible Cause 1: Interference with Antibody-Antigen Binding
-
Troubleshooting:
-
Direct Binding Check: Coat a plate with your antigen and another with an irrelevant control protein. Add this compound at the concentrations used in your experiment, followed by the detection antibody. A signal in the antigen-coated wells but not the control wells in the absence of the primary antibody could indicate non-specific binding of the detection antibody is being influenced.
-
Competition ELISA: If you are running a competitive ELISA, ensure that this compound is not competing with your analyte for antibody binding.
-
Possible Cause 2: Interference with the Enzyme Conjugate (e.g., HRP, ALP)
-
Troubleshooting:
-
Enzyme Activity Assay: Run a direct assay of the enzyme conjugate's activity in the presence and absence of this compound. For example, add HRP and its substrate (e.g., TMB) to wells with and without this compound and measure the color development. A change in signal indicates direct interference with the enzyme.
-
Issue: Altered signal in a Kinase Assay in the presence of this compound
Possible Cause 1: ATP Competition
-
Troubleshooting:
-
Vary ATP Concentration: Perform the kinase assay with varying concentrations of ATP in the presence of a fixed concentration of this compound. If this compound is an ATP-competitive inhibitor, you will see a shift in the IC50 value as the ATP concentration changes.
-
Possible Cause 2: Redox Interference
-
Troubleshooting:
-
Assay with and without Reducing Agents: Some kinase assays include reducing agents like DTT. Given this compound's antioxidant properties, it may interfere with redox-sensitive components. Run the assay with and without DTT (if permissible for enzyme stability) to see if the effect of this compound changes.
-
Issue: Unexplained changes in a Reporter Gene Assay (e.g., Luciferase, Beta-Galactosidase) with this compound
Possible Cause 1: Direct Inhibition of the Reporter Enzyme
-
Troubleshooting:
-
Cell-Free Reporter Enzyme Assay: Perform a biochemical assay using the purified reporter enzyme (e.g., luciferase) and its substrate in the presence and absence of this compound. This will determine if the compound directly affects the reporter's activity.
-
Possible Cause 2: Interference with Signal Detection
-
Troubleshooting:
-
Autofluorescence/Autoluminescence Check: In a cell-free system, measure the signal from wells containing only assay buffer and this compound at various concentrations. This will reveal if the compound itself is contributing to the signal. For fluorescence-based assays, use a plate reader to scan for fluorescence at the excitation and emission wavelengths of your reporter.
-
Possible Cause 3: Effects on Cell Health and Viability
-
Troubleshooting:
-
Cytotoxicity Assay: Treat your cells with a range of this compound concentrations for the same duration as your reporter assay and perform a standard cytotoxicity assay (e.g., MTT, LDH). This will ensure that the observed effects are not due to changes in cell viability.
-
Quantitative Data Summary
Since no specific quantitative data on this compound interference is available, the following table summarizes its known relevant properties.
| Property | Value | Assay Implication | Reference |
| Trehalase Inhibition | Weak inhibition of porcine kidney trehalase at 10 mM | Potential for interference in assays involving trehalase. | |
| Antioxidant Activity | Demonstrated in an oxygen radical absorbance capacity (ORAC) assay at 100 µM | May interfere with assays sensitive to redox conditions. | |
| Solubility | Soluble in Water, DMSO, and Methanol | Good solubility reduces the likelihood of aggregation-based interference. |
Experimental Protocols
Protocol 1: Assessing Direct Interference with a Fluorescence-Based Assay
Objective: To determine if this compound intrinsically fluoresces or quenches the fluorescent signal in your assay.
Methodology:
-
Prepare a 96-well plate: Use the same type of plate as in your primary assay (e.g., black, clear-bottom).
-
Set up control wells:
-
Buffer alone: Wells with only the assay buffer.
-
Buffer + this compound: Wells with assay buffer and a range of this compound concentrations.
-
Buffer + Fluorophore: Wells with assay buffer and your fluorescent substrate or product at the concentration used in the assay.
-
Buffer + Fluorophore + this compound: Wells with assay buffer, your fluorescent molecule, and a range of this compound concentrations.
-
-
Incubate: Incubate the plate under the same conditions as your primary assay (temperature and time).
-
Read Plate: Use a plate reader to measure the fluorescence at the excitation and emission wavelengths of your assay.
-
Analyze Data:
-
Compare "Buffer alone" to "Buffer + this compound" to check for intrinsic fluorescence of the compound.
-
Compare "Buffer + Fluorophore" to "Buffer + Fluorophore + this compound" to determine if the compound quenches the fluorescent signal.
-
Protocol 2: Counter-Assay for Reporter Enzyme Inhibition (Luciferase Example)
Objective: To determine if this compound directly inhibits the luciferase reporter enzyme.
Methodology:
-
Reagents:
-
Purified recombinant luciferase enzyme
-
Luciferase assay buffer
-
Luciferin substrate
-
This compound stock solution
-
Known luciferase inhibitor (positive control)
-
-
Assay Setup (in a white, opaque 96-well plate):
-
Negative Control: Assay buffer + luciferase enzyme + luciferin.
-
Test Compound: Assay buffer + luciferase enzyme + luciferin + varying concentrations of this compound.
-
Positive Control: Assay buffer + luciferase enzyme + luciferin + known luciferase inhibitor.
-
Compound Control: Assay buffer + luciferin + varying concentrations of this compound (no enzyme).
-
-
Procedure: a. Add assay buffer, enzyme, and this compound (or control inhibitor) to the respective wells. b. Incubate for 15-30 minutes at room temperature. c. Initiate the reaction by adding the luciferin substrate. d. Immediately measure the luminescence using a luminometer.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the negative control.
-
The compound control will indicate if this compound has any effect on the substrate or generates a signal on its own.
-
Visualizations
Caption: Troubleshooting workflow for suspected assay interference.
Caption: Logic for using an orthogonal assay to validate results.
References
Preventing microbial degradation of Lentztrehalose B in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing microbial degradation of Lentztrehalose B in experimental settings.
Frequently Asked Questions (FAQs)
Q1: Is this compound susceptible to microbial degradation?
A1: this compound is highly resistant to microbial degradation. Studies have shown that unlike its parent molecule, trehalose, this compound is not significantly digested by a wide range of microorganisms.[1] This inherent stability is a key advantage for its use in various experimental applications where the integrity of the compound over time is crucial.
Q2: Can microbes still grow in a solution containing this compound?
A2: While microbes may not degrade this compound, they can still proliferate in a solution if other nutrients are present and aseptic techniques are not followed. The presence of microbial contamination can interfere with experimental results, regardless of whether they are metabolizing the this compound itself. Therefore, maintaining a sterile environment is critical.
Q3: What are the best practices for storing this compound to ensure its stability?
A3: To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:
-
Solid Form: Store the lyophilized powder in a cool, dry place at room temperature, protected from light.
-
Aqueous Solutions: For short-term storage, sterile-filtered solutions of this compound can be stored at 2-8°C for up to one day. For longer-term storage, it is advisable to prepare aliquots and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How should I prepare a sterile solution of this compound for my experiments?
A4: To prepare a sterile solution of this compound, it is recommended to use sterile filtration rather than autoclaving. Autoclaving can potentially lead to the degradation of carbohydrates through processes like caramelization or the Maillard reaction, especially in the presence of other compounds in your media. A 0.22 µm sterile filter is suitable for this purpose.
Q5: What are the signs of microbial contamination in my this compound experiment?
A5: Even with the inherent stability of this compound, microbial contamination of the experimental medium can occur. Telltale signs include:
-
Turbidity: The clear experimental solution becomes cloudy.
-
pH Shift: A noticeable change in the color of the pH indicator in your medium.
-
Visible Growth: Presence of films, clumps, or colonies in the solution or on the surface of the culture vessel.
-
Microscopic Examination: Observation of bacteria, yeast, or fungi when a sample is viewed under a microscope.
Troubleshooting Guide
Problem: I suspect microbial contamination in my cell culture experiment with this compound.
Solution:
-
Isolate and Confirm: Immediately isolate the suspected culture to prevent cross-contamination. Visually inspect for turbidity and check for any pH shift. Examine a small aliquot under a microscope to confirm the presence and type of contaminant (e.g., bacteria, yeast, fungi).
-
Discard Contaminated Cultures: In most cases, it is best to discard the contaminated culture to avoid compromising other experiments and the laboratory environment.
-
Decontaminate Equipment: Thoroughly decontaminate all equipment that came into contact with the contaminated culture, including incubators, biosafety cabinets, and pipettors.
-
Review Aseptic Technique: Re-evaluate your laboratory's aseptic techniques. Ensure that all personnel are following proper procedures for handling sterile reagents and cultures.
Problem: My experimental results are inconsistent, but I don't see any obvious signs of contamination.
Solution:
This could be due to low-level microbial contamination or the presence of mycoplasma, which are not visible with a standard light microscope.
-
Mycoplasma Testing: Perform a specific test for mycoplasma contamination, such as a PCR-based assay or a mycoplasma-specific culture.
-
Review Reagent Preparation: Ensure that all reagents, including the this compound stock solution, were properly sterilized and handled. Consider preparing fresh, sterile-filtered stock solutions.
-
Use of Antibiotics/Antimycotics: If permissible for your experimental design, consider the prophylactic use of antibiotics and antimycotics in your culture medium.
Data Presentation
Table 1: Comparative Microbial Digestion of Trehalose and Lentztrehaloses
This table summarizes the findings from a study by Wada et al. (2016), which investigated the stability of Lentztrehaloses in the presence of various microorganisms.
| Microorganism | Trehalose Digestion | Lentztrehalose A, B, & C Digestion |
| Bacillus subtilis | + | - |
| Micrococcus luteus | + | - |
| Mycobacterium smegmatis | + | - |
| Escherichia coli | + | - |
| Pseudomonas aeruginosa | - | - |
| Salmonella enterica | - | - |
| Bacteroides fragilis | + | - |
| Clostridium perfringens | + | - |
| Enterococcus faecalis | - | - |
| Lactobacillus plantarum | - | - |
| Staphylococcus aureus | - | - |
| Candida albicans | + | - |
Source: Adapted from Wada et al., J. Agric. Food Chem. 2016, 64, 38, 7121–7126.[1] Key: + = Digestion observed; - = No definitive digestion observed.
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, high-purity water or a suitable buffer (e.g., PBS)
-
Sterile conical tube or bottle
-
Sterile 0.22 µm syringe filter
-
Sterile syringe
-
Laminar flow hood or biological safety cabinet
-
-
Procedure:
-
Work within a laminar flow hood or biological safety cabinet to maintain sterility.
-
Wipe down all surfaces and materials with 70% ethanol.
-
Weigh the desired amount of this compound powder using a sterile spatula and a tared sterile container.
-
Add the appropriate volume of sterile water or buffer to the container with the this compound powder.
-
Gently swirl the container to dissolve the powder completely.
-
Draw the solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a sterile conical tube or bottle.
-
Label the container with the compound name, concentration, and date of preparation.
-
Store the sterile stock solution at the recommended temperature (2-8°C for short-term, -20°C or -80°C for long-term).
-
Visualizations
Caption: Workflow for preparing and using sterile this compound solutions.
Caption: Troubleshooting logic for suspected microbial contamination.
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Activity of Lentztrehalose B
For Researchers, Scientists, and Drug Development Professionals: An Objective Evaluation of Lentztrehalose B's Antioxidative Potential Compared to Alternative Compounds, Supported by Experimental Data.
This compound, a microbial disaccharide analog of trehalose, has demonstrated notable antioxidative properties. This guide provides a comprehensive comparison of this compound's antioxidant activity with its parent compound, trehalose, other lentztrehalose analogs, and common antioxidants. Detailed experimental methodologies and an exploration of the potential underlying signaling pathways are presented to facilitate informed decisions in research and drug development.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of this compound has been quantified using the Oxygen Radical Absorbance Capacity (ORAC) assay. The ORAC assay measures the ability of a compound to quench peroxyl radicals, a common type of reactive oxygen species (ROS) found in the body. The results are typically expressed as Trolox Equivalents (TE), where Trolox is a water-soluble analog of Vitamin E used as a standard antioxidant.
A key study evaluating the antioxidative properties of the lentztrehalose family of compounds revealed significant differences among the analogs.[1] While trehalose and Lentztrehalose A exhibited no significant antioxidant activity in the ORAC assay, this compound displayed a marked ability to protect fluorescein from peroxyl radical attack.[1]
| Compound | ORAC Value (μmol TE/g) | Antioxidant Activity Level |
| This compound | 207.3 | Moderate |
| Lentztrehalose C | 8.1 | Low |
| Trehalose | Not Detected | None |
| Lentztrehalose A | Not Detected | None |
Table 1: Comparison of the Oxygen Radical Absorbance Capacity (ORAC) of this compound with its analogs and parent compound. Data sourced from Wada et al., 2015.[1]
For the purpose of broader comparison, the table below includes typical ORAC values for well-established antioxidants. It is important to note that these values are sourced from various studies and may not be directly comparable to the value for this compound due to potential variations in experimental conditions.
| Compound | Typical ORAC Value (μmol TE/g) |
| Gallic Acid | ~3,000 - 8,000 |
| Ascorbic Acid (Vitamin C) | ~2,000 - 3,000 |
| Quercetin | ~2,000 - 7,000 |
| Trolox (Reference Standard) | Defined as 1.0 (by molarity) |
Table 2: Representative ORAC values for common antioxidant compounds. These values are provided for general comparison and are not from direct comparative studies with this compound.
Experimental Protocols
The evaluation of this compound's antioxidant activity was conducted using the Oxygen Radical Absorbance Capacity (ORAC) assay.
Oxygen Radical Absorbance Capacity (ORAC) Assay
The ORAC assay is a standardized method used to assess the antioxidant capacity of a substance. It is based on the inhibition of the oxidation of a fluorescent probe (fluorescein) by peroxyl radicals generated from a source such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).
Principle: In the absence of an antioxidant, peroxyl radicals generated by AAPH quench the fluorescence of fluorescein. When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting fluorescein from degradation and preserving its fluorescence. The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve (AUC) relative to a blank (no antioxidant) and is compared to the AUC of a known concentration of Trolox.
General Procedure:
-
A solution of the test compound (e.g., this compound) is prepared in a suitable buffer (e.g., 75 mM phosphate buffer, pH 7.4).
-
In a 96-well microplate, the test compound is mixed with a fluorescein solution.
-
The reaction is initiated by the addition of an AAPH solution, which thermally decomposes to generate peroxyl radicals.
-
The fluorescence decay is monitored kinetically at an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 520 nm.
-
The ORAC value is calculated by comparing the net AUC of the sample to that of a Trolox standard curve.
Potential Signaling Pathways
While direct experimental evidence for the specific signaling pathways modulated by this compound to exert its antioxidative effects is not yet available in the published literature, insights can be drawn from studies on its parent molecule, trehalose. Trehalose has been shown to protect against oxidative stress by influencing key cellular pathways. It is plausible that this compound, as a more stable analog, may operate through similar mechanisms.
The Keap1-Nrf2 Pathway
The Keap1-Nrf2 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, initiating their transcription.
Studies on trehalose have indicated that it can activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1). This activation provides a cellular defense mechanism against oxidative damage.
Conclusion for the Researcher
This compound presents as a promising compound with moderate, quantifiable antioxidant activity, distinguishing it from its parent compound trehalose and other analogs like Lentztrehalose A and C. Its superior stability against enzymatic degradation by trehalase further enhances its potential as a bioactive agent.
For drug development professionals, the demonstrated antioxidant capacity of this compound warrants further investigation. Future research should focus on:
-
Direct comparative studies using a panel of standard antioxidant assays (e.g., DPPH, ABTS, FRAP) to build a comprehensive antioxidant profile.
-
Elucidation of the precise molecular mechanisms and signaling pathways through which this compound exerts its antioxidant effects, including verification of its influence on the Keap1-Nrf2 pathway.
-
In vivo studies to validate its antioxidant efficacy and explore its therapeutic potential in models of diseases associated with oxidative stress.
The data presented in this guide provides a foundational understanding of this compound's antioxidative properties, encouraging further exploration of this unique disaccharide for therapeutic applications.
References
Cross-Validation of Autophagy Induction: A Comparative Guide to Lentztrehalose B
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lentztrehalose B, a novel trehalose analog, with its parent compound, trehalose, in the context of autophagy induction. The following sections detail the performance of this compound, supported by experimental data, and provide established protocols for the cross-validation of its activity.
Introduction to this compound
This compound is a di-dehydroxylated analog of lentztrehalose A, which itself is an enzyme-stable analog of trehalose.[1][2] Trehalose, a naturally occurring disaccharide, is a known inducer of autophagy, a cellular process critical for the degradation and recycling of dysfunctional cellular components.[2][3] This process is implicated in a variety of diseases, including neurodegenerative disorders. A significant limitation of trehalose as a therapeutic agent is its low bioavailability due to digestion by the enzyme trehalase in the intestine and kidney.[2] this compound, along with other lentztrehalose analogs, is minimally hydrolyzed by mammalian trehalase, making it a promising candidate for therapeutic applications requiring sustained autophagy induction.
Comparative Performance of this compound in Autophagy Induction
Experimental evidence demonstrates that this compound induces autophagy in human cancer cell lines at a level comparable to that of trehalose. The induction of autophagy is commonly assessed by monitoring the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II).
Table 1: Comparative Autophagy Induction by this compound and Trehalose
The following table summarizes the relative induction of autophagy as determined by the conversion of LC3-I to LC3-II in human melanoma (Mewo) and ovarian cancer (OVK18) cell lines after 24 hours of treatment. The data is based on visual analysis of Western blot results from the study by Wada et al. (2015).
| Compound | Concentration (mM) | Cell Line | Relative LC3-II Levels (Compared to Control) |
| Trehalose | 100 | Mewo | +++ |
| 100 | OVK18 | +++ | |
| This compound | 25 | Mewo | + |
| 50 | Mewo | ++ | |
| 100 | Mewo | +++ | |
| 25 | OVK18 | + | |
| 50 | OVK18 | ++ | |
| 100 | OVK18 | +++ |
Relative LC3-II levels are denoted as: + (low), ++ (medium), and +++ (high) induction.
Experimental Protocols for Cross-Validation
To independently verify the autophagy-inducing properties of this compound, the following established experimental protocols are recommended.
LC3 Turnover Assay by Western Blotting
This assay is a standard method for monitoring autophagic flux. It measures the accumulation of LC3-II in the presence and absence of lysosomal inhibitors. An increase in LC3-II levels upon treatment with an autophagy inducer, which is further enhanced by lysosomal inhibition, indicates a true induction of autophagic flux.
Materials:
-
Cell culture reagents
-
This compound, Trehalose (positive control), Rapamycin (positive control)
-
Lysosomal inhibitors (e.g., Bafilomycin A1 or a cocktail of E64d and pepstatin A)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and blotting apparatus
-
Primary antibody: anti-LC3
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
Procedure:
-
Seed cells to be treated in multi-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound, trehalose, or a vehicle control.
-
In parallel, treat a set of wells with the same compounds in combination with a lysosomal inhibitor for the last 2-4 hours of the treatment period.
-
Harvest the cells and prepare whole-cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the primary anti-LC3 antibody.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities for LC3-I and LC3-II. An increased LC3-II/LC3-I ratio in treated cells, especially in the presence of lysosomal inhibitors, confirms autophagy induction.
p62/SQSTM1 Degradation Assay
p62 (also known as SQSTM1) is a protein that is selectively degraded by autophagy. Therefore, a decrease in p62 levels can indicate an increase in autophagic activity.
Materials:
-
Same as for the LC3 Turnover Assay, with the exception of the primary antibody.
-
Primary antibody: anti-p62/SQSTM1
Procedure:
-
Follow steps 1-9 of the LC3 Turnover Assay protocol.
-
Probe the membrane with a primary anti-p62/SQSTM1 antibody.
-
Quantify the band intensity for p62. A decrease in p62 levels in cells treated with this compound would indicate enhanced autophagic degradation.
Signaling Pathway of this compound-Induced Autophagy
Trehalose and its analogs induce autophagy through an mTOR-independent mechanism. The proposed pathway involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. The mechanism is thought to be initiated by lysosomal membrane permeabilization, leading to calcium release and subsequent activation of the phosphatase calcineurin (PPP3), which dephosphorylates and activates TFEB, allowing its translocation to the nucleus to promote the expression of autophagy-related genes.
Caption: Proposed signaling pathway for this compound-induced autophagy.
Experimental Workflow
The following diagram illustrates the general workflow for cross-validating the autophagy-inducing activity of this compound.
Caption: General workflow for Western blot-based autophagy validation.
References
- 1. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trehalose induces autophagy via lysosomal-mediated TFEB activation in models of motoneuron degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autophagy induction by trehalose: Molecular mechanisms and therapeutic impacts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Lentztrehalose B and Other Autophagy Inducers: A Guide for Researchers
An in-depth evaluation of Lentztrehalose B, a novel trehalose analog, against established autophagy inducers such as rapamycin and spermidine, providing researchers with comparative data and detailed experimental protocols to inform their selection of optimal autophagy-inducing agents.
Introduction
Autophagy, a fundamental cellular process for the degradation and recycling of cellular components, plays a pivotal role in cellular homeostasis. Its dysregulation is implicated in a myriad of human diseases, including neurodegenerative disorders, cancer, and metabolic diseases. This has spurred significant interest in the discovery and development of therapeutic agents that can modulate autophagy. This compound, a novel, trehalase-stable analog of trehalose, has emerged as a promising autophagy inducer.[1][2] This guide provides a comparative analysis of this compound with other well-characterized autophagy inducers, namely rapamycin and spermidine, to assist researchers in making informed decisions for their specific research applications.
Overview of Autophagy Inducers
Autophagy inducers can be broadly categorized based on their mechanism of action. This comparison focuses on three distinct classes of inducers:
-
This compound: A novel, enzyme-stable analog of trehalose, a natural disaccharide. It is suggested to induce autophagy at a level comparable to trehalose.[1][2] A key advantage of this compound is its resistance to digestion by the enzyme trehalase, which may enhance its bioavailability compared to trehalose.[3]
-
Rapamycin: A macrolide compound that is a well-established and potent inducer of autophagy. It functions by inhibiting the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.
-
Spermidine: A naturally occurring polyamine that has been shown to induce autophagy and promote longevity in various organisms. It acts through an mTOR-independent mechanism, primarily by inhibiting histone acetyltransferases.
Comparative Analysis of Performance
A direct quantitative comparison of the autophagy-inducing potency of this compound with rapamycin and spermidine is limited in the current scientific literature. The primary study on this compound reports its activity as "comparable" to that of trehalose in inducing the expression of the autophagy marker LC3-II in human cancer cell lines. For a comprehensive understanding, this section presents available quantitative data for each compound and highlights their distinct mechanistic pathways.
Table 1: Quantitative Comparison of Autophagy Induction
| Feature | This compound | Rapamycin | Spermidine |
| Typical Working Concentration | ~100 mM (in vitro) | 10-100 nM (in vitro) | 1-10 µM (in vitro) |
| Reported LC3-II Fold Increase | Clear increase at 100 mM (comparable to trehalose) | Dose-dependent increase, e.g., ~2.5-fold increase in LC3-II levels with 25 nM in Schwann cells | Concentration-dependent increase in LC3-II turnover |
| Effect on p62/SQSTM1 | Not explicitly reported for this compound. Trehalose has been shown to accelerate p62 turnover. | Promotes p62 degradation. | Promotes p62 degradation. |
| Key Advantages | Trehalase stability (potentially better bioavailability than trehalose), moderate antioxidative activity. | Potent and well-characterized mTOR-dependent autophagy inducer. | Naturally occurring polyamine, mTOR-independent mechanism. |
| Potential Limitations | High concentration required for induction, limited direct comparative data. | Can have side effects due to mTOR inhibition, potential for off-target effects. | Effects can be cell-type specific. |
Signaling Pathways and Mechanisms of Action
The selected autophagy inducers operate through distinct signaling pathways, offering different approaches to modulate the autophagic process.
This compound and Trehalose: mTOR-Independent TFEB Activation
This compound is an analog of trehalose, and while its specific mechanism is still under investigation, it is presumed to act similarly to trehalose. Trehalose induces autophagy through an mTOR-independent pathway that involves the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. This activation is thought to be initiated by the transient permeabilization of the lysosomal membrane, leading to calcium release and subsequent activation of calcineurin, which dephosphorylates and activates TFEB, allowing its translocation to the nucleus to promote the expression of autophagy-related genes.
Rapamycin: mTOR-Dependent Autophagy Induction
Rapamycin is the archetypal mTOR inhibitor. By binding to FKBP12, it forms a complex that directly inhibits the mTORC1 complex. Inhibition of mTORC1 relieves its inhibitory phosphorylation of the ULK1 complex (ULK1/Atg13/FIP200), a critical initiator of autophagy, thereby leading to the induction of autophagosome formation.
Spermidine: mTOR-Independent Autophagy Induction via Histone Hypoacetylation
Spermidine induces autophagy through a distinct mTOR-independent mechanism. It acts as an inhibitor of histone acetyltransferases (HATs). The resulting hypoacetylation of histones leads to the upregulation of the transcription of various autophagy-related genes, thereby promoting autophagy.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative analysis are provided below. These protocols are based on the study by Wada et al. (2015) for this compound and standard autophagy assays.
Western Blotting for LC3-II Detection (as per Wada et al., 2015)
This protocol is used to quantify the conversion of LC3-I to LC3-II, a hallmark of autophagosome formation.
-
Cell Culture and Treatment: Human melanoma (Mewo) or ovarian cancer (OVK18) cells were cultured in appropriate media. Cells were treated with varying concentrations of trehalose or lentztrehaloses (A, B, or C) for 24 hours.
-
Cell Lysis: After treatment, cells were washed with PBS and lysed in a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: The total protein concentration of the lysates was determined using a BCA protein assay kit.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (typically 20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated with a primary antibody against LC3 overnight at 4°C. After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. The expression of β-tubulin was used as a loading control.
Cyto-ID® Autophagy Detection Assay (as per Wada et al., 2015)
This fluorescence-based assay is used to detect and quantify autophagic vacuoles in live cells.
-
Cell Culture and Treatment: Mewo and OVK18 cells were seeded in multi-well plates. The cells were treated with 100 mM trehalose or lentztrehaloses for 24 hours.
-
Staining: After treatment, the cells were incubated with the Cyto-ID® Green Detection Reagent for 30 minutes at 37°C according to the manufacturer's protocol. This dye specifically labels autophagic vacuoles.
-
Imaging and Analysis: The stained cells were observed under a fluorescence microscope. The induction of autophagy was evaluated by the increase in the number and intensity of fluorescent vesicles within the cells.
Conclusion
This compound presents itself as a promising autophagy inducer with the significant advantage of being resistant to trehalase, potentially offering improved bioavailability over its parent compound, trehalose. Its mechanism of action is likely mTOR-independent, similar to trehalose, which provides a valuable alternative to mTOR-dependent inducers like rapamycin. Spermidine offers another distinct mTOR-independent pathway for autophagy induction.
The choice of an autophagy inducer will ultimately depend on the specific research question, the cell or animal model being used, and the desired mechanism of action. While rapamycin is a potent and well-understood inducer, its inhibition of the central mTOR pathway can have broad cellular effects. This compound and spermidine provide more targeted, mTOR-independent approaches to autophagy modulation.
Further research is warranted to directly compare the potency and efficacy of this compound with other established autophagy inducers in a quantitative manner across various cell types and in vivo models. Such studies will be crucial in fully elucidating the therapeutic potential of this novel trehalose analog.
References
Trehalase Resistance of Lentztrehalose B: A Comparative Analysis with Analogs
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Lentztrehalose B and its analogs, Lentztrehalose A and C, reveals their significant resistance to enzymatic degradation by trehalase, a key advantage over the naturally occurring disaccharide, trehalose. This heightened stability, supported by experimental data, positions these compounds as promising candidates for applications in drug development and research where the bioavailability of trehalose is a limiting factor.
Trehalose, a natural sugar, is known for its protective effects on biological structures, but its therapeutic potential is often hampered by its rapid hydrolysis by the enzyme trehalase in the body.[1][2] The development of trehalase-resistant analogs like the Lentztrehaloses, isolated from the actinomycete Lentzea sp., offers a viable solution to this challenge.[2][3][4] This guide provides a detailed comparison of the trehalase resistance of this compound and its analogs, supported by experimental protocols and an examination of their shared mechanism of inducing autophagy.
Comparative Trehalase Resistance: Experimental Data
Quantitative analysis demonstrates that while trehalose is readily hydrolyzed by porcine kidney trehalase, Lentztrehalose A, B, and C exhibit minimal to no degradation under the same conditions. This pronounced stability is a critical attribute for their potential as therapeutic agents, ensuring prolonged activity and improved bioavailability.
| Compound | Trehalase Resistance (Hydrolysis by Porcine Kidney Trehalase) | Reference |
| Trehalose | Readily hydrolyzed to glucose. | |
| Lentztrehalose A | Minimally hydrolyzed; considered stable. | |
| This compound | Minimally hydrolyzed; considered stable. | |
| Lentztrehalose C | Minimally hydrolyzed; considered stable. |
Experimental Protocol: Trehalase Activity Assay
The following protocol outlines the methodology used to assess the trehalase resistance of this compound and its analogs.
Objective: To determine the rate of hydrolysis of trehalose and its analogs (Lentztrehalose A, B, and C) by porcine kidney trehalase.
Materials:
-
Porcine Kidney Trehalase (e.g., Sigma-Aldrich T8778)
-
Trehalose
-
Lentztrehalose A, B, and C
-
Citrate Buffer (135 mM, pH 5.7)
-
Tris Buffer (500 mM, pH 7.5)
-
Hexokinase Assay Reagent (containing hexokinase, glucose-6-phosphate dehydrogenase, ATP, and NADP+)
-
Spectrophotometer capable of measuring absorbance at 340 nm
-
Incubator or water bath at 37°C
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures by combining the trehalose analog (or trehalose as a control) with porcine kidney trehalase in a citrate buffer (pH 5.7).
-
A typical reaction mixture contains the substrate (trehalose or analog) at a final concentration of 1 mM and a standardized amount of trehalase.
-
Include a control reaction for each substrate without the trehalase enzyme to account for any background glucose.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C for a specified period (e.g., 60 minutes).
-
-
Reaction Termination:
-
Stop the enzymatic reaction by adding Tris buffer (pH 7.5) to raise the pH and inactivate the trehalase.
-
-
Glucose Quantification (Hexokinase Assay):
-
To quantify the amount of glucose produced from the hydrolysis of the substrate, add the hexokinase assay reagent to each reaction mixture.
-
This reagent initiates a coupled enzymatic reaction:
-
Glucose is phosphorylated by hexokinase to glucose-6-phosphate.
-
Glucose-6-phosphate is then oxidized by glucose-6-phosphate dehydrogenase, which reduces NADP+ to NADPH.
-
-
-
Absorbance Measurement:
-
Measure the absorbance of NADPH at 340 nm using a spectrophotometer. The increase in absorbance is directly proportional to the amount of glucose produced.
-
-
Data Analysis:
-
Compare the amount of glucose generated from each Lentztrehalose analog to that produced from trehalose to determine their relative resistance to trehalase.
-
Signaling Pathway: mTOR-Independent Autophagy
This compound and its analogs, much like trehalose, are recognized as inducers of autophagy, a cellular process for degrading and recycling cellular components. This induction occurs through a signaling pathway that is independent of the mammalian target of rapamycin (mTOR), a key regulator of cell growth and metabolism. The mTOR-independent pathway is significant because it allows for the activation of autophagy without interfering with the normal cellular functions regulated by mTOR.
The proposed mechanism involves the activation of AMP-activated protein kinase (AMPK), which in turn activates Unc-51 like autophagy activating kinase 1 (ULK1), a key initiator of autophagosome formation.
Conclusion
This compound, along with its analogs Lentztrehalose A and C, demonstrates exceptional resistance to trehalase-mediated hydrolysis. This inherent stability, coupled with their ability to induce autophagy through an mTOR-independent pathway, underscores their potential as superior alternatives to trehalose in various therapeutic and research applications. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable resources for researchers and drug development professionals exploring the utility of these novel trehalose analogs.
References
- 1. Novel autophagy inducers lentztrehaloses A, B and C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose Analogues Resistant to Various Microorganisms and Trehalase | Lentztrehalose A and its analogues B, C | フナコシ [funakoshi.co.jp]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Advanced Trehalose Analogs Versus Traditional Cryoprotectants
In the fields of cell therapy, regenerative medicine, and drug development, the long-term preservation of viable and functional cells is paramount. Cryopreservation, the process of storing biological materials at sub-zero temperatures, is the most effective method for this purpose.[1] However, the formation of ice crystals during freezing and thawing can cause significant cellular damage.[1] To mitigate this, cryoprotective agents (CPAs) are essential.
This guide provides a comparative analysis of the in vivo efficacy of advanced trehalose analogs, exemplified by compounds like Lentztrehalose B, against traditional cryoprotectants such as dimethyl sulfoxide (DMSO) and glycerol. While specific in vivo data for "this compound" is emerging, this guide draws upon extensive research into trehalose and its modern derivatives to provide a comprehensive overview for researchers, scientists, and drug development professionals. Lentztrehaloses A, B, and C are novel trehalose analogs that have demonstrated greater stability and bioavailability compared to trehalose, suggesting their potential as effective cryoprotectants.[2]
Traditional vs. Advanced Trehalose-Based Cryoprotectants
Traditional Cryoprotectants: The Double-Edged Sword
For decades, penetrating CPAs like DMSO and glycerol have been the gold standard in cryopreservation.[3] Their small molecular size allows them to enter the cell, reducing the intracellular freezing point and minimizing ice crystal formation. However, their utility is hampered by significant drawbacks:
-
Toxicity: DMSO is known to be toxic to cells, and its presence can lead to adverse effects when cryopreserved materials are used in clinical applications.[3] This toxicity limits the concentration that can be used, which in turn can compromise cryoprotective efficacy.
-
Post-Thaw Washing: Due to their toxicity, traditional CPAs must be thoroughly washed from the cells post-thaw. This additional step can be time-consuming and may lead to a loss of valuable cellular material.
The Rise of Trehalose and its Analogs
Trehalose is a naturally occurring non-reducing disaccharide used by various organisms to survive extreme environmental conditions, including freezing and dehydration. Its cryoprotective properties have made it a subject of intense research for biomedical applications. Advanced derivatives, such as this compound, aim to improve upon the natural properties of trehalose, offering several key advantages:
-
Low Toxicity: Trehalose and its derivatives are generally non-toxic to cells, making them a safer alternative for in vivo applications.
-
Extracellular and Intracellular Protection: Trehalose primarily acts as a non-penetrating cryoprotectant. It forms a protective glassy matrix around cells, preventing damage from extracellular ice crystals. Research has also focused on methods to deliver trehalose and its analogs intracellularly, where they can stabilize proteins and membranes from within.
-
Synergistic Effects: Trehalose can be used in combination with lower, less toxic concentrations of traditional CPAs like DMSO, often resulting in improved cell viability and function compared to using either agent alone.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize key performance indicators from various studies, comparing trehalose-based cryoprotectants with traditional methods.
| Cryoprotectant(s) | Cell/Tissue Type | Post-Thaw Viability/Recovery | Functional Outcome | Reference |
| DMSO (Standard) | Human Pancreatic Islets | 58% | - | |
| DMSO + 300mM Trehalose | Human Pancreatic Islets | 92% | Grafts contained 14-fold more insulin than DMSO alone group. | |
| DMSO (Standard) | Human Fetal Islet-like Cell Clusters | 42% | - | |
| DMSO + Trehalose | Human Fetal Islet-like Cell Clusters | 94% | 15-fold increase in insulin content of grafts post-transplantation. | |
| 5% DMSO | Human Adipose-Derived Stem Cells | ~75% | - | |
| 250mM Trehalose alone | Human Adipose-Derived Stem Cells | 11% | Poor viability compared to DMSO. | |
| 3.3% DMSO + 200mM Trehalose | Human Adipose-Derived Stem Cells | Good cryoprotection | Maintained good viability with reduced DMSO. | |
| 10% DMSO | Porcine Spermatogonial Stem Cells | - | - | |
| 200mM Trehalose alone | Porcine Spermatogonial Stem Cells | No significant increase in recovery | Increased proliferation capacity. | |
| 0.8M DMSO + 0.2M Trehalose | Fish Embryonic Stem Cells | >83% | Better survival and recovery than DMSO alone. | |
| 1M Trehalose alone | Human Peripheral Blood Stem Cells | Higher long- and short-term viability | - | |
| DMSO alone | Human Peripheral Blood Stem Cells | Lower viability than trehalose alone | - |
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of cryoprotectants.
1. In Vivo Transplantation of Cryopreserved Pancreatic Islets
-
Cell Preparation: Human fetal islet-like cell clusters (ICCs) are cultured and prepared for cryopreservation.
-
Cryopreservation:
-
Control Group: ICCs are cryopreserved using a standard protocol with DMSO as the cryoprotectant.
-
Experimental Group: ICCs are cryopreserved with a combination of DMSO and 300 mmol/l trehalose. The introduction of trehalose is timed with the thermotropic lipid-phase transition of the cell membranes (between 5°C and 9°C) to facilitate uptake.
-
-
Thawing and In Vivo Transplantation:
-
Cryopreserved ICCs are thawed rapidly.
-
A defined number of ICCs from each group are transplanted under the kidney capsule of nude mice.
-
-
Functional Assessment:
-
After a set period (e.g., 3 months), the grafts are recovered from the mice.
-
The insulin content of the grafts is measured to assess the functionality of the transplanted cells.
-
2. Cryopreservation and Viability Assessment of Adipose-Derived Stem Cells (ADSCs)
-
Cell Isolation and Culture: Human ADSCs are isolated from adipose tissue and expanded in culture.
-
Cryopreservation:
-
Cells are suspended in freezing media containing different cryoprotectant formulations (e.g., 5% DMSO, 250mM trehalose, or a combination of 3.3% DMSO and 200mM trehalose).
-
The cells are cooled at a controlled rate to -80°C and then transferred to liquid nitrogen for long-term storage.
-
-
Thawing and Viability Analysis:
-
Cells are thawed, and the cryoprotectant is removed by washing.
-
Cell viability is assessed using methods such as trypan blue exclusion or flow cytometry with viability dyes.
-
Cell proliferation and morphology are also evaluated post-thaw.
-
Visualizing the Science: Workflows and Pathways
To better understand the processes involved, the following diagrams illustrate a typical in vivo experimental workflow and the cellular pathways affected by cryopreservation.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of cryoprotectants.
Caption: Key cellular stress pathways activated during cryopreservation and mitigated by CPAs.
Conclusion
The evidence strongly suggests that trehalose and its advanced analogs, such as this compound, offer a significant improvement over traditional cryoprotectants, particularly for in vivo applications where toxicity is a major concern. While DMSO remains an effective cryoprotectant, its use often comes with a trade-off in terms of cell viability and function, and it necessitates post-thaw purification steps.
The synergistic use of trehalose derivatives with lower concentrations of DMSO presents a compelling strategy to maximize post-thaw recovery and functionality. For researchers and professionals in drug development and cell therapy, the adoption of advanced, non-toxic cryoprotectants like this compound could be pivotal in enhancing the efficacy and safety of cell-based products, ultimately accelerating their translation to the clinic.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trehalose in cryopreservation. Applications, mechanisms and intracellular delivery opportunities - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Lentztrehalose B and Rapamycin on Autophagy
For Researchers, Scientists, and Drug Development Professionals
Autophagy, a critical cellular process for degrading and recycling cellular components, is a key target in various therapeutic areas, including neurodegenerative diseases, cancer, and aging. Two potent inducers of autophagy, Lentztrehalose B and rapamycin, operate through distinct mechanisms, offering different approaches to modulating this pathway. This guide provides a detailed comparison of their effects on autophagy, supported by experimental data and protocols.
Mechanism of Action: A Tale of Two Pathways
This compound and rapamycin induce autophagy through fundamentally different signaling pathways. Rapamycin is a well-established inhibitor of the mechanistic target of rapamycin (mTOR), a central regulator of cell growth and metabolism.[1][2] In contrast, this compound, a derivative of trehalose, is believed to induce autophagy independently of mTOR, likely through a mechanism involving lysosomal function and the activation of Transcription Factor EB (TFEB).[3][4][5]
Rapamycin's mTOR-Dependent Pathway:
Rapamycin, by inhibiting mTOR complex 1 (mTORC1), mimics a state of cellular starvation. This inhibition leads to the dephosphorylation and activation of the ULK1 complex (ULK1-ATG13-FIP200), a critical initiator of autophagy. The activated ULK1 complex then triggers the downstream machinery required for the formation of the autophagosome.
This compound's mTOR-Independent Pathway:
This compound is a novel autophagy inducer, and its mechanism is understood to be similar to that of trehalose, which acts independently of mTOR. The proposed mechanism for trehalose involves its entry into the cell and subsequent disruption of lysosomal function, leading to lysosomal membrane permeabilization. This triggers a cellular stress response that activates TFEB, a master regulator of lysosomal biogenesis and autophagy-related gene expression. Activated TFEB translocates to the nucleus and promotes the transcription of genes necessary for autophagosome formation and lysosomal function, thereby enhancing the overall autophagic flux.
Performance on Autophagy Induction: A Comparative Overview
Direct comparative studies quantifying the potency and efficacy of this compound versus rapamycin are not yet available in the published literature. However, data from separate studies on their effects on key autophagy markers, such as the conversion of LC3-I to LC3-II and the degradation of p62/SQSTM1, provide insights into their activity.
| Compound | Mechanism | Concentration Range (in vitro) | Key Autophagy Markers | Observed Effects | Reference |
| Rapamycin | mTOR-dependent | 1 nM - 300 nM | Increased LC3-II/LC3-I ratio, Decreased p62 levels, Increased Beclin-1 | Dose- and time-dependent induction of autophagy. | |
| This compound | mTOR-independent | 100 mM (comparable to Trehalose) | Increased LC3-II/LC3-I ratio | Induces autophagy in human cancer cells at a level comparable to trehalose. |
Experimental Protocols
Accurate assessment of autophagy induction is crucial for comparing the effects of compounds like this compound and rapamycin. Below are detailed protocols for key experiments used to measure autophagy.
Experimental Workflow for Autophagy Induction Analysis
Western Blotting for LC3 and p62
This technique is a cornerstone for monitoring autophagy by detecting changes in the levels of key autophagy-related proteins.
a. Cell Lysis:
-
After treatment with this compound or rapamycin, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
b. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Separate the proteins on a 12-15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
c. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against LC3B (to detect both LC3-I and LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
d. Quantification:
-
Measure the band intensities for LC3-I, LC3-II, p62, and the loading control using densitometry software.
-
Calculate the LC3-II/LC3-I ratio to assess autophagosome formation.
-
Normalize p62 levels to the loading control to evaluate autophagic flux.
CYTO-ID® Autophagy Detection Assay
This fluorescence microscopy-based assay uses a specific dye that selectively stains autophagic vacuoles, providing a quantitative measure of autophagy induction in live cells.
a. Cell Preparation:
-
Seed cells in a multi-well imaging plate or on coverslips.
-
Treat cells with this compound, rapamycin, or vehicle control for the desired time. Include positive (e.g., starvation, chloroquine) and negative controls.
b. Staining:
-
Prepare the CYTO-ID® Green Detection Reagent and Hoechst 33342 nuclear stain solution according to the manufacturer's protocol.
-
Remove the treatment media and add the staining solution to the cells.
-
Incubate for 30 minutes at 37°C in the dark.
c. Imaging:
-
Wash the cells with 1X Assay Buffer.
-
Acquire images using a fluorescence microscope with appropriate filters for the green (CYTO-ID®) and blue (Hoechst) channels.
d. Analysis:
-
Quantify the number and intensity of green fluorescent puncta per cell.
-
Normalize the results to the number of nuclei (stained with Hoechst).
-
Compare the fluorescence intensity between treated and control groups to determine the extent of autophagy induction.
Conclusion
This compound and rapamycin are both potent inducers of autophagy, but they achieve this through distinct mTOR-independent and mTOR-dependent pathways, respectively. While rapamycin's mechanism and effects are well-documented, this compound represents a novel approach to autophagy induction that warrants further investigation, particularly in direct comparative studies against established modulators like rapamycin. The choice between these compounds for research or therapeutic development will depend on the specific context and the desired mechanism of action. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses.
References
- 1. geneonline.com [geneonline.com]
- 2. researchgate.net [researchgate.net]
- 3. MTOR-independent, autophagic enhancer trehalose prolongs motor neuron survival and ameliorates the autophagic flux defect in a mouse model of amyotrophic lateral sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trehalose, a novel mTOR-independent autophagy enhancer, accelerates the clearance of mutant huntingtin and alpha-synuclein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mTOR-Independent Autophagy Inducer Trehalose Rescues against Insulin Resistance-Induced Myocardial Contractile Anomalies: Role of p38 MAPK and Foxo1 - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Safety and Toxicity Profile of Lentztrehalose B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lentztrehalose B, a di-dehydroxylated analog of lentztrehalose A, is a novel, enzyme-stable trehalose analog with promising therapeutic potential.[1][2][3] Its enhanced stability against mammalian trehalase suggests a higher bioavailability compared to its parent compound, trehalose, making it an attractive candidate for various applications, including the treatment of neurodegenerative diseases through the induction of autophagy.[1][4] This guide provides a comprehensive evaluation of the safety and toxicity profile of this compound, comparing it with trehalose and another trehalase-resistant analog, lactotrehalose, supported by available experimental data.
In Vitro Cytotoxicity Profile
This compound has been evaluated for its potential cytotoxic effects across a wide range of cell types, including microbial strains, cancer cell lines, and normal mammalian primary cells. The available data consistently demonstrate a favorable safety profile.
| Compound | Cell/Organism Type | Concentration/Dose | Observed Toxicity | Reference |
| This compound | 36 microbial strains (16 species) | Up to 128 µg/mL | No toxicity observed | |
| 53 human and mouse cancer cell lines | Up to 200 µg/mL | No toxicity observed | ||
| 3 mouse splanchnic primary culture cells | Up to 200 µg/mL | No toxicity observed | ||
| Trehalose | Mammalian cells | Not specified in detail in comparative searches, but generally regarded as non-toxic. | Generally recognized as safe (GRAS) | |
| Lactotrehalose | Mammalian cells | Not specified in detail in comparative searches, but noted as non-toxic. | Noted as non-toxic to mammalian cells |
Experimental Protocol: In Vitro Cytotoxicity Assay (General Methodology)
The following is a generalized protocol for assessing the in vitro cytotoxicity of a test compound like this compound, based on standard methodologies. The specific details for the this compound studies were not fully available in the reviewed literature.
Objective: To determine the potential of a test compound to induce cell death in cultured cell lines.
Materials:
-
Cell lines (e.g., human cancer cell lines, normal murine fibroblasts)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound (this compound)
-
Phosphate-buffered saline (PBS)
-
Cytotoxicity assay kit (e.g., MTT, XTT, Neutral Red, or LDH release assay)
-
Multi-well plates (e.g., 96-well)
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound is dissolved in a suitable vehicle (e.g., sterile water or DMSO) and diluted to various concentrations in a complete culture medium. The culture medium from the cell plates is replaced with the medium containing the test compound. Control wells containing medium with the vehicle only are also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Viability Assessment: A cytotoxicity assay is performed according to the manufacturer's instructions. For example, in an MTT assay, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells. The crystals are then solubilized, and the absorbance is measured using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control cells. An IC50 value (the concentration at which 50% of cell viability is inhibited) can be determined.
In Vivo Acute Toxicity Profile
Acute toxicity studies in animal models are crucial for evaluating the systemic toxicity of a compound after a single high dose. This compound has been shown to be well-tolerated in mice.
| Compound | Animal Model | Route of Administration | Dose | Observed Toxicity | Reference | |---|---|---|---|---| | This compound | ICR Mice | Oral (p.o.) and Intravenous (i.v.) | Up to 500 mg/kg | No acute toxicity observed | | | Trehalose | Mice, Rats, Dogs | Oral | LD50 > 5,000 mg/kg (mice and rats) | Very low acute toxicity | | | Lactotrehalose | Mice | Oral | Not specified in detail in comparative searches. | No adverse effects reported in the context of the studies. | |
Experimental Protocol: In Vivo Acute Oral Toxicity Study (General Methodology)
The following is a generalized protocol for an acute oral toxicity study, consistent with OECD guidelines and likely similar to the methodology used for this compound.
Objective: To assess the potential adverse effects of a single high dose of a test compound administered orally.
Animals:
-
Healthy, young adult rodents (e.g., ICR mice), nulliparous and non-pregnant females.
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 5 days before the study.
-
Fasting: Animals are fasted overnight prior to dosing.
-
Dosing: The test compound is administered orally by gavage at a specified dose (e.g., 500 mg/kg). A control group receives the vehicle only.
-
Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes. Observations are conducted frequently on the day of dosing and at least once daily thereafter for 14 days.
-
Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
Autophagy Induction Pathway
This compound, like trehalose, is an inducer of autophagy, a cellular process for degrading and recycling cellular components. This mechanism is of significant interest for the treatment of neurodegenerative diseases characterized by the accumulation of misfolded proteins.
Figure 1. Simplified diagram of the mTOR-dependent autophagy induction pathway.
Experimental Workflow: Acute Oral Toxicity Study
The workflow for a typical acute oral toxicity study involves several key steps, from animal preparation to final analysis.
Figure 2. Experimental workflow for an in vivo acute oral toxicity study.
Conclusion
The available data strongly suggest that this compound possesses a favorable safety and toxicity profile. It exhibits no significant cytotoxicity against a broad range of microbial and mammalian cells at high concentrations and demonstrates a lack of acute toxicity in mice at a dose of 500 mg/kg. Its enhanced stability compared to trehalose, coupled with its ability to induce autophagy, positions this compound as a promising candidate for further preclinical and clinical development. Further long-term toxicity and safety pharmacology studies will be necessary to fully characterize its safety profile for chronic use in humans.
References
Lentztrehalose B vs. Trehalose: A Comparative Guide on Bone Density Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Lentztrehalose B and trehalose, focusing on their effects on bone density. The information is compiled from available preclinical data and is intended to inform research and development in the field of bone health.
Executive Summary
This compound, a structural analog of trehalose, demonstrates superior potential for enhancing bone density. While direct quantitative comparisons are limited in publicly available literature, preclinical evidence strongly suggests that this compound's enhanced stability and bioavailability contribute to a more pronounced effect on bone reinforcement compared to its parent compound, trehalose. Both compounds are understood to positively influence bone metabolism by inducing autophagy and modulating the activity of osteoblasts and osteoclasts. This guide synthesizes the current understanding of their mechanisms and provides detailed experimental protocols for further comparative studies.
Comparative Efficacy on Bone Density
Key Findings:
-
In an ovariectomized (OVX) mouse model of postmenopausal osteoporosis, "lentztrehalose" exhibited a superior bone reinforcement effect in the femur compared to trehalose[1].
-
This enhanced effect is attributed to the greater stability of lentztrehaloses, including this compound, in the mammalian body. They are only minimally hydrolyzed by the enzyme trehalase, leading to better bioavailability compared to trehalose[2][3].
Table 1: Qualitative Comparison of Bone Density Effects
| Feature | This compound | Trehalose | Reference(s) |
| Bone Reinforcement | Superior | Effective | [1] |
| Bioavailability | High | Low | [3] |
| Enzymatic Stability | High (trehalase-resistant) | Low (hydrolyzed by trehalase) |
Proposed Mechanism of Action
Both this compound and trehalose are recognized as inducers of autophagy, a cellular process crucial for maintaining bone homeostasis. The primary mechanism of action is believed to involve the modulation of osteoblast and osteoclast activity.
This compound:
-
As a potent autophagy inducer, this compound is hypothesized to enhance osteoblast survival and function while inhibiting osteoclast differentiation and activity. Its superior stability likely leads to a more sustained activation of these pathways.
Trehalose:
-
Studies have shown that trehalose promotes bone health by:
-
Inducing autophagy in osteoblasts , which can protect them from oxidative stress-induced apoptosis.
-
Inhibiting osteoclastogenesis (the formation of osteoclasts) by suppressing the RANKL signaling pathway.
-
Reducing the production of pro-inflammatory cytokines that promote bone resorption.
-
Below is a diagram illustrating the proposed signaling pathway through which this compound and trehalose may influence bone metabolism.
Proposed signaling pathway for this compound and Trehalose in bone.
Experimental Protocols
To facilitate further research, this section outlines a detailed protocol for a comparative study of this compound and trehalose on bone density in an ovariectomized mouse model.
Ovariectomy-Induced Osteoporosis Mouse Model
This model is a standard and well-accepted preclinical model for studying postmenopausal osteoporosis.
Protocol:
-
Animal Model: Female C57BL/6 mice, 8-10 weeks old.
-
Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±10% humidity) with ad libitum access to standard chow and water for at least one week.
-
Ovariectomy (OVX):
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Make a dorsal midline skin incision and separate the muscle to locate the ovaries.
-
Ligate the ovarian blood vessels and fallopian tubes, and then remove the ovaries.
-
Suture the muscle and skin layers.
-
A sham operation, where the ovaries are located but not removed, should be performed on the control group.
-
-
Post-operative Care: Administer analgesics and monitor the animals for recovery. Allow a recovery period of 2-4 weeks to establish bone loss.
-
Treatment Administration:
-
Divide the OVX mice into three groups: Vehicle control, Trehalose-treated, and this compound-treated.
-
Administer the compounds daily via oral gavage for 8-12 weeks. Suggested doses based on literature are:
-
Trehalose: 1 g/kg body weight
-
This compound: 0.25-0.5 g/kg body weight (a lower dose is suggested due to higher bioavailability)
-
-
-
Bone Mineral Density (BMD) Analysis:
-
At the end of the treatment period, euthanize the mice.
-
Excise the femurs and tibias and clean them of soft tissue.
-
Measure BMD using micro-computed tomography (µCT). Key parameters to analyze include:
-
Bone Volume/Total Volume (BV/TV)
-
Trabecular Number (Tb.N)
-
Trabecular Thickness (Tb.Th)
-
Trabecular Separation (Tb.Sp)
-
-
-
Biochemical Marker Analysis:
-
Collect blood samples at the time of euthanasia.
-
Measure serum levels of bone formation markers (e.g., P1NP, Osteocalcin) and bone resorption markers (e.g., CTX-I) using ELISA kits.
-
Workflow for the ovariectomized mouse model experiment.
In Vitro Osteoblast Differentiation Assay
This assay can be used to directly compare the effects of this compound and trehalose on the differentiation of osteoblasts.
Protocol:
-
Cell Culture: Culture pre-osteoblastic cells (e.g., MC3T3-E1) in a standard growth medium (e.g., Alpha-MEM with 10% FBS and 1% penicillin-streptomycin).
-
Induction of Differentiation:
-
Seed the cells in 24-well plates.
-
Once confluent, switch to an osteogenic differentiation medium containing ascorbic acid (50 µg/mL) and β-glycerophosphate (10 mM).
-
Treat the cells with different concentrations of this compound or trehalose. Include a vehicle control group.
-
-
Alkaline Phosphatase (ALP) Staining:
-
After 7-10 days of differentiation, fix the cells and stain for ALP activity, an early marker of osteoblast differentiation.
-
Quantify ALP activity using a colorimetric assay.
-
-
Alizarin Red S (ARS) Staining:
-
After 21 days of differentiation, fix the cells and stain with Alizarin Red S to visualize calcium deposition, a marker of late-stage osteoblast differentiation and matrix mineralization.
-
Quantify the staining by extracting the dye and measuring its absorbance.
-
Future Directions
The superior bone reinforcement effect of lentztrehalose over trehalose in a preclinical model is a promising finding. However, further research is warranted to fully elucidate the potential of this compound as a therapeutic agent for bone disorders. Key areas for future investigation include:
-
Quantitative Dose-Response Studies: To determine the optimal therapeutic dose of this compound for promoting bone formation.
-
Head-to-Head Comparative Studies: Direct, well-controlled studies comparing the efficacy of this compound and trehalose on bone density and bone turnover markers.
-
Elucidation of Signaling Pathways: In-depth molecular studies to confirm and detail the specific signaling pathways modulated by this compound in osteoblasts and osteoclasts.
-
Long-term Safety and Efficacy Studies: To evaluate the long-term effects of this compound administration on bone health and overall safety.
Conclusion
This compound presents a promising advancement over trehalose for the potential treatment of bone density loss. Its enhanced stability and superior preclinical efficacy in bone reinforcement highlight its potential as a next-generation therapeutic candidate. The experimental protocols outlined in this guide provide a framework for the rigorous evaluation needed to translate these promising preclinical findings into clinical applications.
References
- 1. Structure and biological properties of lentztrehalose: a novel trehalose analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel autophagy inducers lentztrehaloses A, B and C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability and Bioavailability of Lentztrehaloses A, B, and C as Replacements for Trehalose - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling Lentztrehalose B
Disclaimer: This document provides guidance on personal protective equipment (PPE) and handling procedures for Lentztrehalose B based on available safety information for the related compound, trehalose. Since specific toxicological properties of this compound have not been fully investigated, a comprehensive risk assessment should be conducted by qualified personnel before handling this compound.[1]
This compound is a disaccharide microbial metabolite with potential applications in research and drug development due to its antioxidant and autophagy-inducing properties.[2][3] As a trehalose analog, it is prudent to adopt safety protocols similar to those for trehalose, a compound generally not classified as hazardous.[4] However, minimizing exposure is a fundamental principle of laboratory safety.
I. Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against potential exposure to any chemical substance. The following table summarizes the recommended PPE for handling this compound, based on standard laboratory practices for handling non-hazardous chemical powders.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Safety glasses with side shields or chemical safety goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] |
| Skin | Nitrile rubber gloves | Minimum layer thickness of 0.11 mm. Breakthrough time of >480 minutes is recommended. |
| Laboratory coat | Standard protective clothing to prevent skin exposure. | |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended when handling large quantities, if dust is generated, or if irritation is experienced. A type N95 (US) or P1 (EN143) dust mask may be sufficient for nuisance levels of dust. |
II. Operational Plan: Handling and Storage
Safe handling and storage are critical to prevent contamination and ensure the stability of this compound.
A. Handling Procedures:
-
Engineering Controls: Work in a well-ventilated area. Local exhaust ventilation is recommended to minimize dust exposure.
-
Minimizing Dust: Avoid actions that generate dust, such as vigorous shaking or scraping. If possible, handle in a chemical fume hood.
-
Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and wash contaminated clothing before reuse.
-
Spill Management:
-
Avoid breathing dust.
-
Clean up spills immediately.
-
For small spills, moisten with water to reduce airborne dust and then sweep or absorb the material into a suitable, closed container for disposal.
-
Use non-sparking tools and equipment.
-
B. Storage Procedures:
-
Container: Keep the container tightly closed when not in use.
-
Environment: Store in a cool, dry, and well-ventilated area. Recommended storage temperature is -20°C for long-term stability (≥ 4 years).
-
Incompatibilities: Store away from strong oxidizing agents and moisture.
III. Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste.
-
Disposal Method: Place waste in a suitable, closed container. Do not allow the product to enter drains.
-
Contaminated PPE: Dispose of contaminated gloves and other disposable PPE in accordance with laboratory and institutional guidelines.
IV. Experimental Workflow Diagram
The following diagram outlines a general workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
This guide is intended to provide essential safety and logistical information. Always refer to your institution's specific safety protocols and guidelines.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
